molecular formula C14H15LiO3S B13779973 Lithium tert-butylnaphthalenesulfonate

Lithium tert-butylnaphthalenesulfonate

Cat. No.: B13779973
M. Wt: 270.3 g/mol
InChI Key: KGNJKFZYGXNHIP-UHFFFAOYSA-M
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Description

Lithium tert-butylnaphthalenesulfonate: is an organolithium compound that combines the properties of lithium with the structural complexity of tert-butyl and naphthalenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium tert-butylnaphthalenesulfonate typically involves the reaction of tert-butyl naphthalenesulfonate with a lithium reagent. One common method is the reaction of tert-butyl naphthalenesulfonate with lithium tert-butoxide in an appropriate solvent under controlled temperature conditions. The reaction proceeds with the formation of this compound and the release of tert-butanol as a byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium tert-butylnaphthalenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.

    Reduction: It can be reduced to form different lithium-containing intermediates.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce lithium-containing intermediates.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of lithium on biological systems, including its role in enzyme inhibition and signal transduction pathways.

Medicine: While not commonly used directly in medicine, lithium tert-butylnaphthalenesulfonate can serve as a precursor for the synthesis of lithium-containing pharmaceuticals.

Industry: In industrial applications, this compound is used in the production of advanced materials, including lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of lithium tert-butylnaphthalenesulfonate involves its ability to donate lithium ions in chemical reactions. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving lithium ion transport and binding to specific sites on target molecules.

Comparison with Similar Compounds

    Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural properties.

    Lithium naphthalenesulfonate: Lacks the tert-butyl group, resulting in different chemical behavior.

    Lithium tri-tert-butoxyaluminum hydride: Used as a reducing agent with distinct applications compared to lithium tert-butylnaphthalenesulfonate.

Uniqueness: this compound is unique due to the presence of both tert-butyl and naphthalenesulfonate groups, which confer specific reactivity and stability. This combination makes it particularly useful in specialized synthetic applications and materials science.

Properties

Molecular Formula

C14H15LiO3S

Molecular Weight

270.3 g/mol

IUPAC Name

lithium;2-tert-butylnaphthalene-1-sulfonate

InChI

InChI=1S/C14H16O3S.Li/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)18(15,16)17;/h4-9H,1-3H3,(H,15,16,17);/q;+1/p-1

InChI Key

KGNJKFZYGXNHIP-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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